molecular formula C11H17N B3819667 1-(3-Cyclopropylprop-2-ynyl)piperidine

1-(3-Cyclopropylprop-2-ynyl)piperidine

Cat. No.: B3819667
M. Wt: 163.26 g/mol
InChI Key: XRAVQMHYRDLKCR-UHFFFAOYSA-N
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Description

1-(3-Cyclopropylprop-2-ynyl)piperidine is a nitrogen-containing heterocyclic compound Piperidine derivatives are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyclopropylprop-2-ynyl)piperidine typically involves multi-component reactions. One common method includes the reaction of cyclopropylacetylene with piperidine under specific conditions. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the coupling of the alkyne with the piperidine ring .

Industrial Production Methods: In industrial settings, the production of piperidine derivatives often employs continuous flow reactions. These methods are advantageous due to their scalability, efficiency, and ability to maintain consistent reaction conditions. The use of microwave irradiation and ionic liquids as catalysts has also been explored to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Cyclopropylprop-2-ynyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated piperidine derivatives.

    Substitution: N-alkylated piperidines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropylprop-2-ynyl)piperidine involves its interaction with specific molecular targets. The compound can modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are crucial for cell survival and proliferation. By inhibiting these pathways, the compound can induce apoptosis in cancer cells and exhibit anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 1-(3-Cyclopropylprop-2-ynyl)piperidine stands out due to its unique cyclopropyl and prop-2-ynyl substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .

Properties

IUPAC Name

1-(3-cyclopropylprop-2-ynyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-2-8-12(9-3-1)10-4-5-11-6-7-11/h11H,1-3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAVQMHYRDLKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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